molecular formula C6H5FN4O B6612690 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1353761-08-6

6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B6612690
CAS No.: 1353761-08-6
M. Wt: 168.13 g/mol
InChI Key: XFSCRIPOAQPYTK-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic organic compound characterized by its unique structure, which includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a fluorinated pyrimidinone with a suitable triazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and optimized reaction conditions can help achieve large-scale production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the triazolopyrimidine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an antibacterial, antifungal, and antiviral agent. Its derivatives are being explored for their potential use in treating various infections and diseases.

Medicine: The compound and its derivatives have been investigated for their medicinal properties. They have shown potential as anticancer agents, with some derivatives exhibiting significant inhibitory effects on cancer cell growth. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of agrochemicals. Its derivatives have been studied for their herbicidal and insecticidal properties, making them valuable in the formulation of pesticides and herbicides.

Mechanism of Action

The mechanism by which 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, in cancer treatment, the compound may inhibit the ERK signaling pathway, resulting in the suppression of cancer cell growth and induction of apoptosis.

Comparison with Similar Compounds

  • 5-Methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: This compound lacks the fluorine atom present in 6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one, which can affect its biological activity.

  • 6-Chloro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: This compound has a chlorine atom instead of fluorine, leading to different chemical and biological properties.

  • 4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one: This is the parent compound without any substituents on the triazolopyrimidine core.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom enhances the compound's stability and its ability to interact with biological targets.

Properties

IUPAC Name

6-fluoro-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN4O/c1-3-4(7)5(12)11-6(10-3)8-2-9-11/h2H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSCRIPOAQPYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=CN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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